molecular formula C19H22KN3O4S B1260220 Hetacillin potassium CAS No. 5321-32-4

Hetacillin potassium

Cat. No.: B1260220
CAS No.: 5321-32-4
M. Wt: 427.6 g/mol
InChI Key: QRSPJBLLJXVPDD-XFAPPKAWSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hetacillin is prepared by reacting ampicillin with acetone . The reaction involves the formation of a stable imidazolidinone derivative of ampicillin. The reaction conditions typically involve the use of acetone as a solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of hetacillin potassium involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to ensure its stability and efficacy. The potassium salt form, this compound, is administered by injection, either intravenously or intramuscularly .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Hetacillin potassium is used in research to study the stability and reactivity of beta-lactam antibiotics. Its conversion to ampicillin provides insights into the mechanisms of prodrug activation and the development of new antibiotic derivatives.

Biology: In biological research, this compound is used to investigate the mechanisms of bacterial resistance to beta-lactam antibiotics. Studies focus on the interaction of hetacillin and its hydrolysis product, ampicillin, with bacterial enzymes such as beta-lactamases .

Medicine: this compound has been used in clinical settings to treat bacterial infections. it has been withdrawn from the market for human use due to the lack of therapeutic advantages over ampicillin . It is still used in veterinary medicine for the treatment of mastitis in cattle .

Industry: In the pharmaceutical industry, this compound is used as a model compound for the development of new beta-lactam antibiotics. Its stability and reactivity are studied to design more effective and stable antibiotic formulations.

Mechanism of Action

Hetacillin potassium is a prodrug that is converted in the body to ampicillin . The conversion involves the hydrolysis of the imidazolidinone ring to release acetone and form ampicillin. Ampicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to the lysis and death of the bacterial cell.

Properties

CAS No.

5321-32-4

Molecular Formula

C19H22KN3O4S

Molecular Weight

427.6 g/mol

IUPAC Name

potassium;(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H23N3O4S.K/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10;/h5-9,11-13,16,20H,1-4H3,(H,25,26);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1

InChI Key

QRSPJBLLJXVPDD-XFAPPKAWSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

5321-32-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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